molecular formula C18H21F3N2O2S2 B2688760 N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1235003-52-7

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2688760
CAS No.: 1235003-52-7
M. Wt: 418.49
InChI Key: ABYYKTZCPNPYKT-UHFFFAOYSA-N
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Description

N-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a thiophen-3-ylmethyl group and a benzenesulfonamide moiety bearing a trifluoromethyl group at the 3-position. This compound integrates heterocyclic (thiophene) and fluorinated aromatic elements, which are common in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O2S2/c19-18(20,21)16-2-1-3-17(10-16)27(24,25)22-11-14-4-7-23(8-5-14)12-15-6-9-26-13-15/h1-3,6,9-10,13-14,22H,4-5,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYYKTZCPNPYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This article delves into its mechanisms of action, target interactions, and various pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular Formula C15_{15}H18_{18}F3_{3}N2_{2}O2_{2}S
Molecular Weight 356.38 g/mol
CAS Number 1448059-33-3

This compound features a piperidine ring, a thiophene moiety, and a trifluoromethyl-substituted benzenesulfonamide group, which contribute to its unique biological properties.

Target Interactions

The exact biological targets of this compound are currently under investigation. However, compounds with similar structural features often interact with neurotransmitter receptors and enzymes involved in various biochemical pathways.

  • Neurotransmitter Receptors : Piperidine derivatives are known to modulate the activity of neurotransmitters such as serotonin and dopamine, which may have implications in treating neuropsychiatric disorders.
  • Enzyme Inhibition : The sulfonamide group can potentially inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, affecting physiological processes like blood pressure regulation.

Biochemical Pathways

Research indicates that piperidine derivatives can influence several key pathways:

  • Anticancer Activity : Compounds similar to this one have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : The presence of the sulfonamide group suggests potential antimicrobial activity, possibly through inhibition of bacterial folate synthesis.

Pharmacological Effects

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against specific cancer cell lines, potentially mediated through apoptosis pathways.
  • Antiviral Properties : Similar compounds have demonstrated antiviral activity against various viruses, including influenza and herpes simplex virus (HSV). The mechanism may involve interference with viral replication or host cell entry.
  • Anti-inflammatory Effects : Some derivatives have shown the ability to reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Case Studies and Research Findings

A review of literature reveals diverse research applications for this compound:

  • A study published in MDPI highlighted the antiviral efficacy of piperidine derivatives against HSV, suggesting that modifications to the piperidine structure can enhance efficacy against viral targets .
  • Another investigation focused on the anticancer properties of similar sulfonamide compounds, demonstrating significant cytotoxicity against breast cancer cell lines .

Summary of Biological Activities

The following table summarizes the reported biological activities of this compound:

Biological ActivityEffect/Mechanism
AnticancerInduces apoptosis in cancer cells
AntiviralInhibits replication of viruses
Anti-inflammatoryReduces inflammatory markers
AntimicrobialPotential inhibition of bacterial growth

Comparison with Similar Compounds

Structural Features and Substituent Effects

Piperidine/Piperazine-Based Sulfonamides
  • Compound 6d (): N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide contains a benzhydryl-piperazine group instead of a thiophene-substituted piperidine. The benzhydryl moiety enhances lipophilicity, while the sulfonamide is positioned at the 3rd carbon of the benzene ring, similar to the target compound. However, the absence of a trifluoromethyl group may reduce metabolic stability compared to the target compound .
  • Compound 17 (): N-(1-(2-Chloro-4-phenylbutyl)piperidin-4-yl)-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide shares the trifluoromethylbenzenesulfonamide group but incorporates a chloro-phenylbutyl chain and a cyclopropylamine substituent.
Heterocyclic Modifications
  • Goxalapladib () : This compound features a naphthyridine core with trifluoromethyl and biphenyl groups. Unlike the target compound, it lacks a piperidine-thiophene system but retains the trifluoromethyl motif, which is critical for enhancing lipophilicity and resistance to oxidative metabolism .
  • Example 53 () : A pyrazolo[3,4-d]pyrimidine derivative with benzenesulfonamide and fluorinated aromatic groups. The pyrazolopyrimidine core may confer distinct kinase inhibitory activity compared to the piperidine-thiophene scaffold in the target compound .
Thiophene vs. Phenyl Substitutions
  • The target compound’s thiophen-3-ylmethyl group differentiates it from phenyl-substituted analogs (e.g., ’s bis(4-fluorophenyl)methyl derivatives). Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions with biological targets, while its smaller size could improve steric compatibility in binding pockets .

Physicochemical Properties

Compound Melting Point/State Key Substituents Molecular Weight
Target Compound Not reported Thiophen-3-ylmethyl, CF₃ ~450 (estimated)
6d () 132–230°C (solid) Benzhydryl, sulfamoyl-amino Varies
Example 53 () 175–178°C (solid) Pyrazolo[3,4-d]pyrimidine, CF₃ 589.1
Compound 17 () Oil Chloro-phenylbutyl, CF₃ ~550 (estimated)
Goxalapladib () Not reported Naphthyridine, biphenyl, CF₃ 718.80
  • Melting Points : Analogs with rigid aromatic systems (e.g., 6d, Example 53) exhibit higher melting points (132–230°C), while flexible alkyl chains (e.g., Compound 17) result in oils. The target compound’s solid state (inferred from analogs) suggests moderate crystallinity .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Preparation of the piperidine-thiophene intermediate via alkylation of piperidin-4-ylmethanol with thiophen-3-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Coupling the intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane using a tertiary amine (e.g., triethylamine) as a base .
  • Optimization: Control reaction temperature (0–25°C), inert atmosphere (N₂/Ar), and solvent polarity to minimize side reactions. Recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/EtOAc) improves purity (>95%) .

Basic: What analytical techniques are critical for characterizing the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the piperidine-thiophene linkage and sulfonamide formation (e.g., δ ~3.0 ppm for piperidine CH₂ groups) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (418.49 g/mol) .

Basic: What preliminary biological assays are suitable for evaluating its activity?

Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., tyrosine kinases) using fluorescence-based ADP-Glo™ kits .
  • Cell Viability Assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays, with IC₅₀ calculations .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., GPCRs) using tritiated probes .

Advanced: How can researchers identify and validate the primary molecular targets of this compound?

Answer:

  • Proteomic Profiling: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • X-ray Crystallography: Co-crystallize with suspected targets (e.g., kinases) to resolve binding modes .
  • CRISPR-Cas9 Knockout Models: Validate target relevance by observing loss of compound efficacy in gene-edited cell lines .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?

Answer:

  • Substituent Variation: Synthesize analogs with modified thiophene (e.g., 2-thienyl vs. 3-thienyl) or piperidine groups (e.g., N-methylation) to assess steric/electronic effects .
  • Trifluoromethyl Position: Compare 3-CF₃ vs. 4-CF₃ benzenesulfonamide derivatives using enzymatic IC₅₀ and logP measurements .
  • Computational Modeling: Perform docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinity trends .

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